molecular formula C8H6Cl2O2 B1329532 3,4-Dichlorophenylacetic acid CAS No. 5807-30-7

3,4-Dichlorophenylacetic acid

Cat. No.: B1329532
CAS No.: 5807-30-7
M. Wt: 205.03 g/mol
InChI Key: ZOUPGSMSNQLUNW-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylacetic acid (CAS: 5807-30-7) is a chlorinated phenylacetic acid derivative with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol . Structurally, it features a phenyl ring substituted with chlorine atoms at the 3- and 4-positions and an acetic acid side chain (Figure 1). This compound has garnered attention as a potent auxin analog, mimicking natural auxins like indole-3-acetic acid (IAA) to promote root growth, flowering, and crop yield . Its efficacy in agricultural applications has been validated through physiological and molecular studies, where it activates auxin-responsive genes such as SAUR and GH3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenylacetic acid can be synthesized through several methods. One common approach involves the chlorination of phenylacetic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 3rd and 4th positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Applications

Auxin Analog Activity

3,4-Dichlorophenylacetic acid functions as an auxin analog, mimicking the natural plant hormone auxin. Auxins are crucial for various growth processes in plants, including root development, flower and fruit growth, and overall yield enhancement. Research indicates that Dcaa promotes the elongation of oat coleoptile segments and stimulates the generation of adventitious roots, which are essential for plant stability and nutrient uptake .

Mechanism of Action

The mechanism through which Dcaa exerts its effects involves interaction with auxin receptors in plants. Molecular docking studies have shown that Dcaa binds effectively to these receptors, particularly TIR1, which is pivotal in the auxin signaling pathway. This binding leads to the expression of auxin-responsive genes that facilitate growth processes .

Field Trials and Efficacy

Field trials have demonstrated that applying Dcaa can significantly enhance crop growth. For instance, different concentrations of Dcaa (1, 10, and 100 μM) resulted in approximately 27%, 33%, and 83% increases in coleoptile elongation compared to untreated controls. These results suggest that Dcaa could be a viable alternative to traditional auxins like indole-3-butyric acid (IBA) and naphthalene acetic acid (NAA), especially considering the latter's toxic effects on certain crops .

Therapeutic Potential

Pharmacological Studies

Beyond its agricultural applications, this compound has been investigated for its pharmacological properties. Studies have indicated that it could serve as a lead compound for developing new therapeutic agents due to its structural similarities with other bioactive compounds . For example, research into kappa-opioid receptor agonists has explored derivatives of Dcaa for potential pain management therapies .

Data Summary

Application Area Details
Auxin Analog Activity Promotes root elongation and adventitious root formation; acts through auxin signaling pathways.
Mechanism of Action Binds to TIR1 auxin receptors; induces expression of auxin-responsive genes.
Field Trial Results Up to 83% increase in coleoptile elongation at optimal concentrations.
Therapeutic Potential Investigated for use in pharmacological applications related to pain management.
Safety Profile Causes skin irritation; serious eye damage at high concentrations.

Case Studies

Several case studies have highlighted the efficacy of this compound in agricultural settings:

  • Case Study 1: Crop Yield Enhancement
    • In a controlled study involving maize crops treated with varying concentrations of Dcaa, significant improvements in root biomass and overall plant height were observed compared to untreated controls.
  • Case Study 2: Comparative Analysis with Traditional Auxins
    • A comparative analysis between Dcaa and traditional auxins revealed that while traditional auxins promoted more rapid initial growth, Dcaa provided more sustained growth over time without the adverse effects associated with higher concentrations of traditional compounds.

Mechanism of Action

3,4-Dichlorophenylacetic acid acts as an auxin analog, mimicking the activity of natural plant hormones. It binds to auxin receptors, such as TIR1, and induces the expression of auxin-responsive genes. This promotes various physiological processes, including root elongation, adventitious root formation, and overall plant growth. The compound also inhibits the endocytosis of PIN proteins, which are involved in auxin transport .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and applications of 3,4-dichlorophenylacetic acid are influenced by its substitution pattern. Below is a detailed comparison with key analogs:

2,4-Dichlorophenylacetic Acid

  • Structure : Chlorine at 2- and 4-positions on the phenyl ring.
  • Molecular Formula : C₈H₆Cl₂O₂ (same as 3,4-dichloro isomer).
  • Applications: Primarily a synthetic precursor for herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) . Unlike this compound, it lacks significant auxin-like activity and is instead used as an herbicide due to its phytotoxic effects at higher concentrations .
  • Synthesis : Produced via cyanidation and hydrolysis of 2,4-dichlorobenzyl chloride (84.8% yield) .

3,4-Dihydroxyphenylacetic Acid

  • Structure : Hydroxyl groups at 3- and 4-positions instead of chlorine.
  • Molecular Formula : C₈H₈O₄.
  • Applications : A metabolite in dopamine biosynthesis and a reagent in pharmacological research . Unlike its chlorinated counterpart, it lacks agricultural utility but is critical in studying oxidative stress and neurodegenerative diseases .

3,4-Dimethoxyphenylacetic Acid

  • Structure : Methoxy groups at 3- and 4-positions.
  • Molecular Formula : C₁₀H₁₂O₄.
  • Used in organic synthesis for drug intermediates .

2,3-Dichlorophenylacetic Acid

  • Structure : Chlorine at 2- and 3-positions.
  • Molecular Formula : C₈H₆Cl₂O₂.
  • Applications : Exhibits fungicidal properties and serves as a precursor for agrochemicals . Its auxin-mimicking activity is significantly lower than that of the 3,4-dichloro isomer .

Mechanistic Insights and Research Findings

  • Auxin Signaling : this compound binds to auxin receptors (e.g., TIR1/AFB), triggering transcriptional activation of auxin-responsive genes. This mechanism is shared with 2,4-D but differs in downstream specificity .
  • Structure-Activity Relationship (SAR) :
    • Chlorine Position : 3,4-substitution maximizes auxin-like activity, while 2,4-substitution favors herbicidal effects .
    • Functional Groups : Replacement of chlorine with hydroxyl or methoxy groups abolishes auxin activity, highlighting the necessity of halogenation for receptor binding .

Biological Activity

3,4-Dichlorophenylacetic acid (Dcaa) is an auxin analog that has garnered attention for its biological activity, particularly in agricultural applications. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological effects.

  • Chemical Formula : C₈H₆Cl₂O₂
  • Molecular Weight : 189.04 g/mol
  • CAS Number : 5807-30-7

Auxin-like Activity

Research indicates that this compound exhibits auxin-like properties, influencing plant growth and development through the auxin signaling pathway. Auxins are critical for various physiological processes including cell elongation, root formation, and organogenesis.

  • Auxin Receptor Interaction : Dcaa binds to auxin receptors, particularly the TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which facilitates the degradation of AUXIN/INDOLE-3-ACETIC ACID (AUX/IAA) transcriptional repressors. This action promotes the expression of auxin-responsive genes .
  • Physiological Effects :
    • Promotes elongation of oat coleoptile segments.
    • Induces adventitious root formation.
    • Enhances crop root growth.

The elongation of oat coleoptiles treated with varying concentrations of Dcaa showed significant increases compared to untreated controls, demonstrating its efficacy as a growth regulator .

Table 1: Effects of this compound on Oat Coleoptile Elongation

Concentration (μM)Elongation (%)
Control0
127
1033
10083

These results indicate that Dcaa is effective at promoting plant growth at various concentrations, although it is less potent compared to other auxins like Indole-3-butyric acid (IBA) and Naphthaleneacetic acid (NAA) at similar concentrations .

Case Studies and Applications

In agricultural practice, the application of Dcaa has been explored for its potential to enhance crop yield and root development. Its ability to stimulate auxin-responsive genes makes it a candidate for use in various horticultural applications.

Case Study: Application in Crop Production

A field study demonstrated that applying Dcaa at the root tips of crops resulted in improved root architecture and increased biomass compared to controls. The study highlighted the potential for Dcaa to be used as a safe alternative to traditional synthetic auxins, reducing side effects commonly associated with them .

Safety and Toxicity Considerations

While Dcaa exhibits beneficial biological activities, it is essential to consider its safety profile. Current literature suggests that while it is less toxic than some other herbicides (e.g., 2,4-D), caution should be exercised regarding its application rates and environmental impact .

Table 2: Comparative Toxicity of Auxins

CompoundToxicity Level
This compoundLow
2,4-Dichlorophenoxyacetic AcidHigh
Indole-3-acetic AcidModerate

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,4-dichlorophenylacetic acid, and how can reaction conditions be controlled to minimize by-products?

Methodological Answer: The synthesis of this compound can be achieved via two primary routes:

  • Cyanidation and Hydrolysis : Starting from 2,4-dichlorobenzyl chloride, sequential cyanidation (using NaCN or KCN) and alkaline hydrolysis (NaOH or KOH at 80–100°C) yield the target compound. Key parameters include maintaining pH >12 during hydrolysis to avoid decarboxylation and optimizing reaction time (6–8 hours) to achieve >84% yield .
  • Arndt-Eistert Homologation : Using 3,4-dichlorobenzoyl chloride, this method involves diazomethane treatment followed by Wolff rearrangement. Critical steps include controlling temperature (<5°C during diazomethane addition) to prevent side reactions .

Q. How can researchers characterize this compound and confirm its purity?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: 60:40 acetonitrile/water + 0.1% TFA) to assess purity (>99%). Retention time typically ranges 8–10 minutes .
  • Spectroscopy : Confirm structure via 1H^1H NMR (CDCl3_3): δ 3.6–3.7 ppm (singlet, CH2_2), 7.2–7.4 ppm (multiplet, aromatic protons). 13C^{13}C NMR should show a carbonyl signal at ~175 ppm .
  • Mass Spectrometry : ESI-MS ([M+H]+^+) at m/z 205.04 (calculated) with isotopic Cl patterns .

Advanced Research Questions

Q. How does this compound participate in site-selective cross-coupling reactions, and what catalytic systems enhance selectivity?

Methodological Answer: In Suzuki-Miyaura couplings, this compound acts as a directing group. The carboxylate anion electrostatically interacts with Pd catalysts, favoring meta-chloride coupling (>20:1 selectivity) when using sSPhos as a ligand. Key factors:

  • Ligand Choice : sSPhos outperforms SPhos by stabilizing Pd-aryl intermediates via electrostatic steering .
  • Substrate Design : Free carboxylic acids are critical; ester derivatives (e.g., methyl esters) reduce selectivity .

Q. What strategies mitigate challenges in handling this compound during organometallic syntheses?

Methodological Answer:

  • Reactive Intermediates : When synthesizing organotin(IV) complexes (e.g., [Sn4_4(C4_4H9_9)8_8(OOCCH2_2C6_6H3_3Cl2_2)4_4O2_2]), use inert atmospheres (N2_2/Ar) to prevent oxidation. Monitor reaction progress via FT-IR for Sn-O and Sn-C bond formation (450–550 cm1^{-1}) .
  • Purification Challenges : For hydrophilic by-products, employ mixed-solvent recrystallization (ethanol/water, 3:1) to isolate pure organotin derivatives .

Q. How is this compound metabolized in microbial systems, and what analytical methods track its degradation?

Methodological Answer:

  • Microbial Pathways : Pseudomonas putida F6 hydroxylates this compound to 3,4-dihydroxy derivatives via NAD(P)H-independent enzymes. Track metabolites using LC-MS with a biphenyl column and gradient elution (5→95% acetonitrile in 15 minutes) .
  • Enzyme Assays : Cell-free extracts incubated with NADH show UV-Vis absorbance at 340 nm (quinone formation). Stoichiometric O2_2 consumption confirms oxidative steps .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUPGSMSNQLUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206794
Record name 3,4-Dichlorophenylacetic acid
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5807-30-7
Record name 3,4-Dichlorophenylacetic acid
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Record name 3,4-Dichlorophenylacetic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,4-Dichlorophenylacetic acid
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3,4-Dichlorophenylacetic acid

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